molecular formula C18H20N5OP B14594311 N,N'-Bis(3-aminophenyl)-N''-phenylphosphoric triamide CAS No. 60651-33-4

N,N'-Bis(3-aminophenyl)-N''-phenylphosphoric triamide

Katalognummer: B14594311
CAS-Nummer: 60651-33-4
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: IMLXUQAAOVRMCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide is a complex organic compound characterized by the presence of multiple amine groups attached to a phosphoric triamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide typically involves the reaction of 3-aminophenylamine with phenylphosphoric triamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amines .

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide is unique due to its phosphoric triamide core, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Eigenschaften

CAS-Nummer

60651-33-4

Molekularformel

C18H20N5OP

Molekulargewicht

353.4 g/mol

IUPAC-Name

3-N-[(3-aminoanilino)-anilinophosphoryl]benzene-1,3-diamine

InChI

InChI=1S/C18H20N5OP/c19-14-6-4-10-17(12-14)22-25(24,21-16-8-2-1-3-9-16)23-18-11-5-7-15(20)13-18/h1-13H,19-20H2,(H3,21,22,23,24)

InChI-Schlüssel

IMLXUQAAOVRMCX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC(=C2)N)NC3=CC=CC(=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.